molecular formula C17H13N3O5S2 B3202677 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide CAS No. 1021213-08-0

2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B3202677
CAS No.: 1021213-08-0
M. Wt: 403.4 g/mol
InChI Key: MFECYFVYMWYOPV-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide is a structurally complex thiazole derivative of interest in chemical biology and medicinal chemistry research . The compound features a benzenesulfonamide moiety and a benzodioxolylmethyl carboxamide group, a structural combination that may confer selective binding properties to various enzymatic and biological targets . The presence of the benzodioxole ring is known to enhance lipophilicity, which can be a critical factor in improving membrane permeability for in vitro assays . This compound is supplied as a high-purity intermediate suited for applications in pharmaceutical synthesis and drug discovery, where its modular structure allows for further derivatization to optimize pharmacokinetic or pharmacodynamic profiles . Researchers are exploring its potential as a scaffold for developing bioactive molecules, particularly in the design of enzyme inhibitors. Compounds incorporating the 1,3-benzodioxol core have been investigated for a range of biological activities, including as inhibitors of enzymes like α-amylase, highlighting the research value of this structural motif in exploring metabolic pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-16(18-11-6-7-14-15(8-11)25-10-24-14)13-9-26-17(19-13)20-27(22,23)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFECYFVYMWYOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through a sulfonamide formation reaction, typically involving the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or benzodioxole rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could allow it to inhibit enzymes like dihydropteroate synthase.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : The thiazole core and sulfonamido group in the target compound suggest unique electronic profiles compared to oxadiazole or benzoxazine analogs.
  • Analytical Challenges : Crystallographic refinement (via SHELX ) may face hurdles due to the compound’s conformational flexibility, necessitating high-resolution data.
  • Potential Applications: While benzoxazines are used in polymers , the target compound’s sulfonamido-thiazole framework aligns more with pharmaceutical or agrochemical research.

Biological Activity

2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide is a complex organic compound notable for its potential biological activity. This compound integrates a thiazole ring , a benzenesulfonamide group , and a benzodioxole moiety , which together suggest diverse pharmacological properties. The unique structural features of this compound allow for interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Structural Characteristics

The molecular formula of this compound is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S with a molecular weight of 417.5 g/mol. Its structure can be summarized as follows:

Component Description
Thiazole Ring Imparts unique electronic properties and biological activity.
Benzenesulfonamide Mimics para-aminobenzoic acid, potentially inhibiting bacterial folate synthesis.
Benzodioxole Moiety Enhances interactions with biological receptors due to its electron-rich nature.

Antimicrobial Properties

The sulfonamide group in the compound is known to mimic para-aminobenzoic acid (PABA), which plays a crucial role in bacterial folate synthesis by inhibiting dihydropteroate synthase. This suggests that the compound may exhibit significant antimicrobial activity , particularly against gram-positive bacteria.

Enzyme Inhibition

Research indicates that compounds containing thiazole structures often display inhibitory effects on enzymes such as acetylcholinesterase (AChE). While specific data on this compound's AChE inhibition is limited, related studies have shown that thiazole derivatives can significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer’s disease .

Case Studies and Research Findings

  • Inhibition of Ecto-Nucleotidases :
    • A study on similar compounds revealed that they effectively inhibit ecto-nucleotidases, impacting nucleotide metabolism pathways. This mechanism could be relevant for therapeutic strategies targeting metabolic disorders.
  • Molecular Docking Studies :
    • Computational studies have demonstrated that this compound interacts favorably with active sites of various enzymes. These interactions are characterized by strong binding affinities, indicating potential as a lead compound for drug development.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful:

Compound Name Structural Features Biological Activity
5-amino-N-(1,3-benzodioxol-5-yl)-thiazoleContains thiazole and benzodioxoleAnticancer activity
N-[2-(1H-benzimidazol-5-yl)ethyl]-4-methoxybenzenesulfonamideSimilar sulfonamide structureAntimicrobial properties
4-methylbenzenesulfonamideSimple sulfonamideAntibacterial activity

Q & A

Basic: What are the optimal synthetic routes for 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of a benzodioxol-5-amine derivative with a thiazole-carboxylic acid intermediate under reflux conditions using ethanol or DMF as solvents. Glacial acetic acid may be added to catalyze imine formation .
  • Step 2: Sulfonylation of the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamido group. Reaction monitoring via TLC or HPLC is critical to avoid over-sulfonylation .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization often requires adjusting stoichiometry and reaction time .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks for the benzodioxol (δ 5.9–6.1 ppm, O-CH2-O), thiazole (δ 7.2–8.5 ppm), and sulfonamido (δ 3.1–3.3 ppm, NH) groups. Coupling constants help confirm stereochemistry .
    • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns. For example, a loss of SO2 (64 Da) indicates sulfonamide stability .
  • Crystallography:
    • Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines anisotropic displacement parameters. Use ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced: What challenges arise in resolving crystallographic disorder in this compound?

Methodological Answer:
Crystallographic disorder often occurs in the benzodioxol or thiazole moieties due to rotational flexibility. Strategies include:

  • Data Collection: High-resolution (<1.0 Å) data reduces overlap. Use synchrotron radiation for weakly diffracting crystals .
  • Refinement: In SHELXL , apply PART and ISOR commands to model disorder. For example, split the benzodioxol ring into two positions with occupancy ratios refined to 0.7:0.3 .
  • Validation: Check R-factor convergence and ADP (atomic displacement parameter) consistency. Tools like PLATON or Mercury validate hydrogen-bond geometries .

Advanced: How can researchers analyze structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or thiazole-interacting kinases. Use molecular docking (AutoDock Vina ) to predict binding modes .
  • Functional Assays:
    • Enzyme Inhibition: Measure IC50 values using fluorescence-based assays (e.g., HIV integrase inhibition, as in structurally related compounds ).
    • Cellular Uptake: Radiolabel the compound (e.g., 14C at the thiazole ring) to quantify permeability in Caco-2 cell monolayers .
  • SAR Trends: Modify the benzodioxol substituents (e.g., electron-withdrawing groups) and compare activity. For example, fluorination at the benzene ring enhances metabolic stability .

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the sulfonamido bond in aqueous buffers (pH < 3 or > 10) or photodegradation of the benzodioxol group under UV light.
  • Stability Studies:
    • HPLC Monitoring: Store samples in DMSO-d6 or acetonitrile at –20°C. Analyze degradation products (e.g., free sulfonic acid) over 30 days .
    • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td > 200°C suggests solid-state stability) .
  • Recommendations: Use amber vials and inert atmospheres (N2) for long-term storage .

Basic: What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Prediction:
    • Abraham Model: Input logP (calculated via ChemAxon ) and hydrogen-bond donor/acceptor counts. Aqueous solubility <10 µM suggests formulation challenges .
    • COSMO-RS: Simulate solvation free energy in polar solvents (e.g., PEG-400) to guide excipient selection .
  • Bioavailability:
    • Rule of Five: MW < 500, logP < 5, and ≤10 H-bond acceptors. This compound’s MW (~400–450) and logP (~2.5–3.5) align with oral bioavailability criteria .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies:

  • Reproducibility Checks:
    • Re-synthesize the compound using published protocols and confirm purity (>95% via HPLC) .
    • Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for apoptosis assays) .
  • Meta-Analysis: Compare IC50 values across studies. For example, discrepancies in HIV integrase inhibition may stem from enzyme isoform differences (e.g., wild-type vs. mutant) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide

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